Brunsvicamide A

Descripción

Overview of Cyanobacterial Cyclopeptides

Cyanobacterial cyclopeptides constitute a diverse and structurally complex class of natural products that have emerged as one of the most promising sources of bioactive compounds in marine environments. These small cyclic peptides are produced by a diverse selection of cyanobacteria living in symbioses as well as terrestrial, marine, or freshwater environments. The structural diversity of these compounds reflects the sophisticated biosynthetic machinery employed by cyanobacteria, which has evolved over millions of years to produce molecules with highly specific biological functions.

The biosynthetic pathways responsible for cyanobacterial cyclopeptide production primarily involve non-ribosomal peptide synthetase systems, which allow for the incorporation of non-proteinogenic amino acids and the formation of complex cyclic structures. These compounds are produced through the proteolytic cleavage and cyclization of precursor peptides coupled with further posttranslational modifications such as heterocyclization, oxidation, or prenylation of amino acids. The resulting molecules often display remarkable stability and resistance to proteolytic degradation, making them attractive candidates for pharmaceutical development.

Cyanobacterial peptides demonstrate an impressive array of biological activities, including antimalarial, antitumor, and multidrug reversing activities, positioning them as compounds with significant potential as pharmaceutical leads. The structural complexity and biological potency of these natural products have attracted considerable attention from the scientific community, leading to extensive research efforts focused on their isolation, structural characterization, and therapeutic evaluation. Marine natural products, particularly those derived from cyanobacteria, are known to exhibit various biological activities such as antiviral, anti-proliferative, antioxidant, anti-coagulant, anti-hypertensive, anti-cancer, antidiabetic, antiobesity, and calcium-binding activities.

Discovery and Historical Context of this compound

The discovery of this compound marks a significant milestone in the exploration of cyanobacterial natural products, representing the culmination of systematic efforts to identify bioactive compounds from marine microorganisms. This compound was first documented in 2006 through the pioneering work of researchers investigating the secondary metabolite production of Tychonema species. The compound was isolated alongside its structural relatives, brunsvicamide B and brunsvicamide C, from a cyanobacterium identified as Tychonema species, which was found in association with marine sponges.

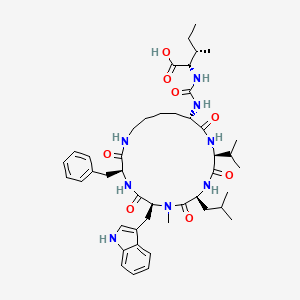

The initial characterization of this compound revealed it to be a cyclic hexapeptide with the molecular formula Carbon₄₅Hydrogen₆₄Nitrogen₈Oxygen₈, corresponding to a molecular weight of 845.0664 daltons. The structural elucidation process employed advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, to determine the complete three-dimensional architecture of the molecule. However, subsequent synthetic efforts revealed that the originally assigned stereochemistry required correction, highlighting the challenges inherent in natural product structure determination.

The stereochemical correction of this compound was achieved through total synthesis studies that employed solid-support based methodologies. These investigations uncovered that this compound features a previously undetected D-lysine residue in its backbone, setting the foundation for all further investigations in this compound class. This discovery not only corrected the structural record but also provided crucial insights into the biosynthetic processes responsible for the formation of these complex cyclic peptides. The identification of the D-lysine residue proved to be particularly significant, as subsequent structure-activity relationship studies demonstrated its essential role in the biological activity of the compound.

Significance in Natural Product Chemistry

This compound occupies a position of considerable importance within the broader context of natural product chemistry, serving as a paradigmatic example of the unique chemical diversity accessible through marine biosynthetic pathways. The compound exemplifies several key principles that govern natural product discovery and development, including the importance of stereochemical precision, the role of structural complexity in biological activity, and the potential for marine organisms to produce compounds with novel mechanisms of action.

From a structural perspective, this compound demonstrates the sophisticated molecular architecture that can be achieved through non-ribosomal peptide biosynthesis. The compound features a complex cyclic framework that incorporates both proteinogenic and non-proteinogenic amino acid residues, along with specialized functional groups that contribute to its biological activity. The presence of the D-lysine residue, in particular, highlights the ability of cyanobacterial biosynthetic systems to incorporate amino acids with non-natural stereochemistry, expanding the structural diversity available for biological interaction.

The discovery and characterization of this compound has contributed significantly to our understanding of the relationship between marine invertebrates and their associated microorganisms. The compound's isolation from a sponge-associated cyanobacterium supports the growing recognition that many "sponge-derived" natural products are actually produced by symbiotic microorganisms. This insight has profound implications for natural product discovery strategies, suggesting that cultivation of symbiotic microorganisms may provide access to marine-like chemical diversity without the challenges associated with harvesting marine invertebrates.

The biological activity profile of this compound has established it as a valuable tool compound for investigating specific enzymatic targets. The compound demonstrates selective inhibitory activity against Mycobacterium tuberculosis protein tyrosine phosphatase B, a virulence factor that represents a novel target for tuberculosis therapy. This selectivity, combined with the compound's unique mechanism of action as a substrate-competitive inhibitor, positions this compound as both a research tool and a potential lead compound for therapeutic development.

The following table summarizes key structural and biological data for this compound:

Propiedades

Fórmula molecular |

C45H64N8O8 |

|---|---|

Peso molecular |

845 g/mol |

Nombre IUPAC |

(2S,3S)-2-[[(3S,6S,9S,12S,15S)-3-benzyl-6-(1H-indol-3-ylmethyl)-7-methyl-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-methylpentanoic acid |

InChI |

InChI=1S/C45H64N8O8/c1-8-28(6)38(44(59)60)52-45(61)50-33-20-14-15-21-46-39(54)34(23-29-16-10-9-11-17-29)48-41(56)36(24-30-25-47-32-19-13-12-18-31(30)32)53(7)43(58)35(22-26(2)3)49-42(57)37(27(4)5)51-40(33)55/h9-13,16-19,25-28,33-38,47H,8,14-15,20-24H2,1-7H3,(H,46,54)(H,48,56)(H,49,57)(H,51,55)(H,59,60)(H2,50,52,61)/t28-,33-,34-,35-,36-,37-,38-/m0/s1 |

Clave InChI |

QOCMZEOVWQAOFT-XYISZGLCSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)N[C@H]1CCCCNC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)CC(C)C)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

SMILES canónico |

CCC(C)C(C(=O)O)NC(=O)NC1CCCCNC(=O)C(NC(=O)C(N(C(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)C)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4 |

Sinónimos |

brunsvicamide A |

Origen del producto |

United States |

Métodos De Preparación

Construction of the Urea Building Block

The synthesis commences with the preparation of a urea-containing building block, critical for introducing the D-lysine residue. Using Fmoc-protected amino acids, the urea moiety is assembled via coupling reactions, ensuring compatibility with subsequent solid-phase peptide synthesis (SPPS). This step emphasizes the use of orthogonal protecting groups to prevent undesired side reactions during resin-based elongation.

Peptide Elongation on Solid Support

The linear peptide chain is constructed on a polystyrene resin functionalized with a Rink amide linker. Iterative coupling cycles—deprotection with piperidine, activation with HBTU/HOBt, and amino acid coupling—yield the linear precursor. The sequence, determined as 1Lys-2Val-3Leu-4NMeTrp-5Phe, is assembled with careful attention to stereochemical integrity. Notably, the D-lysine residue is incorporated at position 1, a deviation from the originally proposed L-configuration.

On-Resin Cyclization

Macrocyclization is achieved via the lysine side chain’s ε-amino group, which reacts with the C-terminal carboxylic acid after selective deprotection. This on-resin approach circumvents the challenges of solution-phase cyclization, such as intermolecular oligomerization, and enhances yield by maintaining high local concentration. The resulting 19-membered cyclopeptide ring is cleaved from the resin using trifluoroacetic acid (TFA), followed by HPLC purification to isolate this compound in >95% purity.

Analytical Characterization and Stereochemical Confirmation

Post-synthesis validation relies on advanced spectroscopic techniques:

-

NMR Spectroscopy : Comparative analysis of H and C NMR data between synthetic and natural this compound confirmed structural identity, with key discrepancies in lysine’s α-proton chemical shifts indicating the D-configuration.

-

HPLC and Mass Spectrometry : High-resolution LC-MS verified the molecular formula (MW 845.0 g/mol), aligning with the PubChem entry. Marfey’s analysis of hydrolyzed peptides definitively established the D-lysine configuration.

Comparative Analysis with Related Cyclic Peptides

The synthesis of this compound shares methodological parallels with related cyanobacterial peptides, such as mozamide A and anabaenopeptins. For instance, Junk et al.’s synthesis of mozamide A utilized late-stage indole formation and configurational revision, mirroring the stereochemical challenges encountered with Brunsvicamide. Similarly, Bérubé et al.’s metallaphotoredox catalysis for anabaenopeptin synthesis highlights alternative macrocyclization strategies, though Brunsvicamide’s on-resin method remains distinct in its efficiency.

Challenges and Optimization in Synthesis

Key challenges in this compound synthesis include:

-

Epimerization Risk : SPPS minimizes racemization, but sensitive residues like N-methyltryptophan require low-temperature coupling.

-

Macrocyclization Efficiency : On-resin cyclization achieves >60% yield for the 19-membered ring, surpassing solution-phase methods (<30%).

-

Purification Complexity : Reverse-phase HPLC with C18 columns resolves closely related impurities, critical given the peptide’s hydrophobic residues.

Applications and Derivative Synthesis

The synthetic framework established for this compound has enabled the creation of analogs for structure-activity relationship (SAR) studies. Walther et al. synthesized a library of cyclopeptides, modifying the valine and leucine positions to enhance MptpB inhibition . These efforts highlight the versatility of the solid-phase approach in generating bioactive derivatives.

Q & A

Q. What spectroscopic methods are essential for elucidating the structure of Brunsvicamide A, and how can ambiguities in spectral data be resolved?

Answer: this compound’s structural elucidation requires a combination of techniques:

- 1D/2D NMR (e.g., H, C, COSY, HSQC, HMBC) to assign proton and carbon environments and establish connectivity.

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.

- X-ray Crystallography for absolute configuration determination if crystals are obtainable.

Q. Challenges & Solutions :

- Signal Overlap : Use higher-field NMR instruments or isotopic labeling to resolve overlapping peaks .

- Sample Purity : Optimize chromatographic purification (e.g., reverse-phase HPLC) to minimize contaminants affecting spectral clarity .

Table 1 : Key Techniques for Structural Elucidation

| Technique | Application | Common Challenges | Solutions |

|---|---|---|---|

| 2D NMR (HSQC) | Carbon-proton connectivity | Low sample concentration | Lyophilization to concentrate |

| X-ray | Absolute stereochemistry | Crystal growth failure | Screen crystallization solvents |

| HRMS | Molecular formula validation | Matrix interference | Solid-phase extraction cleanup |

Q. What in vitro assays are appropriate for initial evaluation of this compound’s bioactivity?

Answer:

- Cytotoxicity Assays : Use MTT/XTT on cancer cell lines (e.g., HeLa, MCF-7) with positive (doxorubicin) and negative (DMSO) controls.

- Antimicrobial Screening : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Dose-Response Curves : Generate IC values with triplicate replicates to ensure statistical validity .

Q. Methodological Considerations :

Q. What chromatographic techniques are critical for purifying this compound from natural extracts?

Answer:

- Flash Chromatography : Pre-purify crude extracts using gradient elution (e.g., hexane/EtOAc to CHCl/MeOH).

- HPLC : Use C18 columns with trifluoroacetic acid (TFA) in mobile phases to enhance peak resolution.

- Validation : Confirm purity (>95%) via analytical HPLC and NMR .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s bioactivity across cell lines?

Answer: Contradictory results may arise from:

- Cell Line Variability : Differences in receptor expression or metabolic pathways.

- Experimental Design : Inconsistent culture conditions (e.g., serum concentration, passage number).

Q. Strategies :

- Standardize Protocols : Use identical cell lines (ATCC-verified) and culture conditions across labs.

- Mechanistic Follow-Up : Perform transcriptomic profiling to identify target pathways .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC normalized to reference compounds) .

Q. What strategies optimize the solid-phase synthesis of this compound to improve yield and stereochemical fidelity?

Answer:

- Coupling Reagents : Test HATU vs. PyBOP for amino acid coupling efficiency.

- Protecting Groups : Use Fmoc for temporary protection and orthogonal groups (e.g., Trt for cysteine).

- HPLC Monitoring : Analyze intermediates after each coupling step to detect epimerization .

Table 2 : Synthesis Optimization Parameters

| Parameter | Optimization Strategy | Outcome Measurement |

|---|---|---|

| Coupling Efficiency | Vary activation time (10–60 min) | HPLC peak area of product |

| Solvent System | Test DMF vs. NMP for swelling resins | Resin loading capacity |

| Cleavage Conditions | Adjust TFA concentration (95–100%) | Crude product mass yield |

Q. How should target identification proceed when phenotypic screening suggests multiple mechanisms of action?

Answer:

Q. How can isotopic labeling elucidate this compound’s metabolic fate in mammalian systems?

Answer:

- C-Labeling : Track carbon flux via LC-MS metabolomics.

- Stable Isotope Tracing : Administer N-labeled this compound to study proteolytic degradation products.

- Imaging : Use PET isotopes (e.g., F) for in vivo biodistribution studies .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound analogs?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.